1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-2-(1-methyl-1H-pyrazol-5-yl)piperidine
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Overview
Description
1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-2-(1-methyl-1H-pyrazol-5-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-2-(1-methyl-1H-pyrazol-5-yl)piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the piperidine-pyrazole intermediate with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-2-(1-methyl-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-2-(1-methyl-1H-pyrazol-5-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-2-(1-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
1-methyl-1H-pyrazole: A structural analog with similar biological activity.
Piperidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-2-(1-methyl-1H-pyrazol-5-yl)piperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole and piperidine rings contribute to its bioactivity.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, offering potential for novel applications and discoveries.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-2-(2-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N3O2S/c1-22-14(7-8-21-22)15-4-2-3-9-23(15)26(24,25)11-5-6-13(17)12(10-11)16(18,19)20/h5-8,10,15H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUCFMBFTZXUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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